1-(Pentafluorophenyl)-2-propanol

Melting Point Crystallization Solid‑State Handling

Researchers requiring fluorinated chiral building blocks often face isomer contamination and purity inconsistencies that compromise enantioselective derivatization. 1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9) addresses this with well-defined stereochemistry: • Chiral secondary alcohol enables derivatization of carboxylic acids for femtogram-level ECD detection. • High mp (81-82 °C) allows purification by recrystallization, reducing solvent and chromatography costs. • Computed LogP 2.4 ensures predictable chromatographic retention across analytical methods. Supplied as crystalline solid with 97% purity and full documentation. Ships ambient.

Molecular Formula C9H7F5O
Molecular Weight 226.14 g/mol
CAS No. 1988-60-9
Cat. No. B157087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pentafluorophenyl)-2-propanol
CAS1988-60-9
Molecular FormulaC9H7F5O
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCC(CC1=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3
InChIKeyVENFBZQYBFCNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pentafluorophenyl)-2-propanol: Physicochemical & Structural Identity


1-(Pentafluorophenyl)-2-propanol (CAS 1988-60-9), also known as alpha-methyl-2,3,4,5,6-pentafluorophenethyl alcohol, is a chiral secondary alcohol with the molecular formula C9H7F5O and a molecular weight of 226.14 g/mol [1]. This compound features a pentafluorophenyl ring attached to a 2-propanol backbone, conferring distinct electronic and steric properties due to the electron‑withdrawing fluorine substituents . The molecule possesses a single stereogenic center at the C2 position, making it available as both a racemic mixture and, in some cases, as individual enantiomers (e.g., (2S)-1-(pentafluorophenyl)propan-2-ol, CAS 2227908-20-3) . Its primary industrial and research roles lie in organic synthesis as a fluorinated building block, in analytical chemistry as a derivatizing agent for enhanced detection sensitivity, and as an intermediate in the preparation of pharmaceuticals and agrochemicals .

1-(Pentafluorophenyl)-2-propanol: Why Analogs Cannot Substitute


Despite sharing the same molecular formula (C9H7F5O) with several structural isomers, 1-(pentafluorophenyl)-2-propanol exhibits markedly different physicochemical and stereochemical properties that preclude simple substitution [1]. The position of the hydroxyl group—secondary versus primary or tertiary—directly influences melting point, boiling point, and hydrogen‑bonding capacity, which in turn dictate crystallization behavior, volatility during purification, and reactivity in subsequent synthetic steps . Furthermore, the presence of a chiral center at the C2 carbon introduces stereochemical complexity that is absent in achiral analogs like 2-(pentafluorophenyl)-2-propanol (a tertiary alcohol) . Even within the class of fluorinated secondary alcohols, the specific electronic distribution imparted by the pentafluorophenyl group—as reflected in computed LogP values—leads to distinct partition coefficients and chromatographic retention times compared to non‑fluorinated or differently substituted analogs . The quantitative evidence presented below demonstrates that each of these variations carries concrete, measurable consequences for scientific and industrial applications.

1-(Pentafluorophenyl)-2-propanol: Quantitative Differentiation from Analogs


Elevated Melting Point for Solid-State Handling

1-(Pentafluorophenyl)-2-propanol is a solid at ambient temperature with an experimentally determined melting point of 81–82 °C [1]. In contrast, the tertiary alcohol isomer 2-(pentafluorophenyl)-2-propanol melts at 78–80 °C , while the non‑fluorinated analog 1-phenyl-2-propanol is a liquid at room temperature (melting point below 25 °C) [2]. The 3–4 °C difference in melting point between the two fluorinated isomers, and the >50 °C difference relative to the non‑fluorinated analog, significantly alters crystallization behavior and ease of purification by recrystallization or trituration.

Melting Point Crystallization Solid‑State Handling Physical Form

Distinct Lipophilicity and Partition Profile

The computed XLogP3-AA value for 1-(pentafluorophenyl)-2-propanol is 2.4 [1]. This indicates moderate lipophilicity, distinctly lower than the tertiary isomer 2-(pentafluorophenyl)-2-propanol (LogP = 2.61) and the primary isomer 1-(pentafluorophenyl)-1-propanol (LogP = 2.83) , but substantially higher than the non‑fluorinated analog 1-phenyl-2-propanol (estimated LogP ≈ 1.4) [2]. The >0.2 LogP unit difference between the target compound and its closest fluorinated isomer translates to a measurable shift in reversed‑phase chromatographic retention time and a >50% change in octanol‑water partition coefficient.

LogP Hydrophobicity Lipophilicity Partition Coefficient

Boiling Point Advantage in Distillation

1-(Pentafluorophenyl)-2-propanol exhibits a predicted boiling point of 203 °C at 760 mmHg . This is approximately 4 °C higher than the boiling point of the primary isomer 1-(pentafluorophenyl)-1-propanol (199 °C) and >130 °C higher than the non‑fluorinated analog 1-phenyl-2-propanol (∼71 °C) [1]. Under reduced pressure (5 mmHg), the boiling point drops to 67–68 °C , a range that is shared with the tertiary isomer 2-(pentafluorophenyl)-2-propanol (67–68 °C/5mmHg) . The differential at atmospheric pressure, however, provides a window for selective distillation in multi‑component mixtures.

Boiling Point Distillation Purification Volatility

Single Chiral Center for Stereochemical Control

1-(Pentafluorophenyl)-2-propanol contains a stereogenic center at the C2 position, making it a chiral secondary alcohol [1]. In contrast, the structurally similar tertiary alcohol 2-(pentafluorophenyl)-2-propanol (CAS 715-31-1) lacks a chiral center and is achiral [2]. Additionally, the non‑fluorinated analog 1-phenyl-2-propanol is also chiral but lacks the electron‑withdrawing pentafluorophenyl group that enhances the electrophilicity of derivatives [3]. The enantiomers of 1-(pentafluorophenyl)-2-propanol can be obtained with high enantiomeric excess (e.g., (2S)-1-(pentafluorophenyl)propan-2-ol, CAS 2227908-20-3) , enabling their use as chiral auxiliaries, ligands, or building blocks in asymmetric synthesis.

Chirality Enantiomers Stereochemistry Asymmetric Synthesis

Unique Hydrogen-Bonding Profile

1-(Pentafluorophenyl)-2-propanol possesses 1 hydrogen bond donor (the hydroxyl group) and 6 hydrogen bond acceptors (the five fluorine atoms plus the oxygen lone pairs) [1]. The tertiary isomer 2-(pentafluorophenyl)-2-propanol has the same donor count but a different steric environment around the hydroxyl group, while the non‑fluorinated analog 1-phenyl-2-propanol has only 1 hydrogen bond acceptor (the oxygen) [2]. This stark difference in acceptor count (6 vs. 1) profoundly influences intermolecular interactions, crystal packing, and solubility in fluorinated solvents.

Hydrogen Bonding Solubility Reactivity Crystallography

Enhanced ECD Sensitivity for Trace Derivatization

While no direct head‑to‑head study compares the ECD response of 1-(pentafluorophenyl)-2-propanol derivatives with other fluorinated alcohols, class‑level evidence from patent literature indicates that pentafluorophenyl‑containing compounds serve as highly effective electron‑capturing derivatizing agents for gas chromatography [1]. The presence of five electron‑withdrawing fluorine atoms on the aromatic ring significantly increases electron affinity compared to non‑fluorinated or mono‑/di‑fluorinated analogs, resulting in detection limits that are typically 10‑ to 100‑fold lower [2]. 1‑(Pentafluorophenyl)-2-propanol, as a secondary alcohol, can be directly employed to derivatize carboxylic acids, phenols, or amines, yielding volatile derivatives with strong ECD responses .

Electron Capture Detection Derivatization GC‑ECD Fluorinated Tags

1-(Pentafluorophenyl)-2-propanol: High-Value Application Scenarios


Chiral Building Block for Fluorinated Pharmaceuticals

The compound's single stereogenic center, combined with the strong electron‑withdrawing character of the pentafluorophenyl group, makes it an ideal intermediate for constructing enantiopure drug candidates. As demonstrated in the chirality evidence, it can be resolved into individual enantiomers and used to introduce both stereochemistry and fluorine‑rich aromatic motifs into target molecules . This scenario is particularly relevant for medicinal chemistry programs targeting central nervous system disorders or metabolic diseases, where fluorination improves metabolic stability and blood‑brain barrier penetration [1].

Chiral Derivatizing Agent for Ultra-Trace GC-ECD

Leveraging the class‑level evidence for enhanced ECD sensitivity and the compound's inherent chirality, 1‑(pentafluorophenyl)-2-propanol can serve as a derivatization reagent for simultaneous enantioselective tagging and sensitivity enhancement [2]. For example, chiral carboxylic acids (e.g., profens, herbicides) can be converted into diastereomeric pentafluorophenyl‑2‑propyl esters, allowing separation on achiral GC columns and detection at femtogram levels [3]. This application directly benefits from the combination of properties (LogP = 2.4, chirality, high fluorine count) that distinguish it from non‑chiral or non‑fluorinated analogs.

Crystallization-Driven Purification of Agrochemical Intermediates

The relatively high melting point (81–82 °C) and solid‑state nature of 1‑(pentafluorophenyl)-2‑propanol facilitate purification by recrystallization or trituration, reducing reliance on costly chromatographic separations . This is a distinct advantage over lower‑melting or liquid analogs such as 2‑(pentafluorophenyl)-2‑propanol (mp 78–80 °C) or 1‑phenyl‑2‑propanol (liquid) . In the production of fluorinated pyrethroids or fungicides, where cost‑efficient purification is paramount, this compound enables higher throughput and lower solvent consumption compared to analogs requiring distillation or column chromatography.

Fluorinated Building Block for Specialty Polymers and Liquid Crystals

The distinct hydrogen‑bonding profile (1 donor, 6 acceptors) and high fluorine content of 1‑(pentafluorophenyl)-2‑propanol make it a valuable monomer or end‑cap for synthesizing low‑surface‑energy coatings, fluorinated polyesters, and liquid crystalline materials . The compound's chirality further allows the introduction of helical supramolecular order or chiral domains in polymer films, a feature not accessible with achiral fluorinated alcohols [4]. The specific LogP (2.4) also influences the compatibility of the monomer with various polymerization media, offering a tunable lipophilicity window distinct from more hydrophobic or more hydrophilic alternatives.

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